molecular formula C22H25N3O3 B5397629 1-acetyl-N-[3-(benzylcarbamoyl)phenyl]piperidine-4-carboxamide

1-acetyl-N-[3-(benzylcarbamoyl)phenyl]piperidine-4-carboxamide

Cat. No.: B5397629
M. Wt: 379.5 g/mol
InChI Key: VUAMDQKYERUGRY-UHFFFAOYSA-N
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Description

1-acetyl-N-[3-(benzylcarbamoyl)phenyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and pharmacological properties .

Chemical Reactions Analysis

1-acetyl-N-[3-(benzylcarbamoyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Scientific Research Applications

1-acetyl-N-[3-(benzylcarbamoyl)phenyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-acetyl-N-[3-(benzylcarbamoyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-acetyl-N-[3-(benzylcarbamoyl)phenyl]piperidine-4-carboxamide can be compared with other piperidine derivatives such as:

    1-acetyl-N-[3-(phenylcarbamoyl)phenyl]piperidine-4-carboxamide: Similar structure but with a different substituent on the phenyl ring.

    1-acetyl-N-[3-(methylcarbamoyl)phenyl]piperidine-4-carboxamide: Contains a methyl group instead of a benzyl group.

    1-acetyl-N-[3-(ethylcarbamoyl)phenyl]piperidine-4-carboxamide: Contains an ethyl group instead of a benzyl group.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-acetyl-N-[3-(benzylcarbamoyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-16(26)25-12-10-18(11-13-25)22(28)24-20-9-5-8-19(14-20)21(27)23-15-17-6-3-2-4-7-17/h2-9,14,18H,10-13,15H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAMDQKYERUGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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